molecular formula C11H7N5O2 B2391301 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-pyridazin-6-one CAS No. 1239735-78-4

3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-pyridazin-6-one

Cat. No.: B2391301
CAS No.: 1239735-78-4
M. Wt: 241.21
InChI Key: ZHAJRRZRFIOCTJ-UHFFFAOYSA-N
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Description

3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-pyridazin-6-one is a heterocyclic compound designed for pharmaceutical and biological research. This molecule incorporates a 1,2,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential. Compounds containing the 1,2,4-oxadiazole moiety are extensively investigated for a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties . The structure combines the 1,2,4-oxadiazole system with pyridine and pyridazinone rings, a design that leverages the pyridine moiety's significance as a pharmacophore in numerous marketed drugs . This strategic fusion of heterocyclic systems is intended to create a novel chemical entity with unique binding capabilities and biological activity, making it a valuable scaffold for developing new therapeutic agents and biochemical probes. The compound is supplied for research use only and is strictly intended for in vitro laboratory applications. It is not for diagnostic or therapeutic use in humans or animals. Researchers are advised to handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N5O2/c17-9-4-3-8(14-15-9)11-13-10(16-18-11)7-2-1-5-12-6-7/h1-6H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAJRRZRFIOCTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)C3=NNC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239735-78-4
Record name 6-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one
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Preparation Methods

Molecular Architecture and Reactivity

The target compound features a pyridazin-6-one core substituted at the 3-position with a 1,2,4-oxadiazole ring bearing a pyridin-3-yl group. This arrangement creates three distinct reactive zones:

  • The electron-deficient pyridazinone ring (pKa ≈ 3.5)
  • The oxadiazole heterocycle with dual nitrogen lone pairs
  • The pyridine substituent acting as both electron-withdrawing group and potential coordination site.

The conjugation between these systems significantly influences synthetic approaches, as demonstrated by NMR studies showing strong diamagnetic anisotropy in analogous structures.

Core Synthesis Strategies

Pyridazinone Ring Construction

The pyridazin-6-one core is typically synthesized through one of three principal routes:

2.1.1 Maleic Anhydride Cyclization
Reaction of maleic anhydride derivatives with hydrazine hydrate under acidic conditions (HCl, 80°C, 6 hr) yields 6-hydroxypyridazin-3(2H)-one intermediates, which are subsequently dehydrogenated using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing dioxane:

Maleic anhydride + N2H4 → 6-hydroxypyridazinone → DDQ → Pyridazin-6-one  

2.1.2 Diels-Alder Approach
Cycloaddition of 1,2,4,5-tetrazines with electron-rich dienophiles produces pyridazine derivatives that are oxidized to the target core using KMnO4/H2SO4.

2.1.3 Microwave-Assisted Synthesis
Recent developments employ microwave irradiation (300W, 150°C, 20 min) to accelerate the condensation of β-keto esters with hydrazine derivatives, achieving 85% yields with reduced side-product formation.

Oxadiazole Ring Formation

The critical 1,2,4-oxadiazole moiety is constructed through two primary pathways:

2.2.1 Hydrazide Cyclocondensation
Acylhydrazides derived from pyridine-3-carboxylic acid undergo cyclodehydration with various activating agents:

Reagent Conditions Yield (%) By-products
POCl3 Reflux, 4 hr 68 Phosphorylated adducts
SOCl2 RT, 12 hr 72 Chlorinated species
T3P® Microwave, 100°C, 1hr 89 Minimal

This method produces the 3-pyridin-3-yl-1,2,4-oxadiazole-5-carbonyl chloride intermediate, which is subsequently coupled to the pyridazinone core.

2.2.2 Nitrile Oxide Cycloaddition
In situ generation of nitrile oxides from pyridine-3-carboxaldehyde oxime (ClCOCOCl, Et3N) followed by [3+2] cycloaddition with cyano-pyridazinone derivatives provides superior regiocontrol (Scheme 1):

Pyridazinone-C≡N + O=N-C5H4N → Cycloadduct → Aromatization → Target  

Key Coupling Methodologies

Direct C-C Bond Formation

Palladium-catalyzed cross-coupling between halogenated pyridazinones and stannylated oxadiazoles demonstrates excellent functional group tolerance:

5-(Tributylstannyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole + 3-Bromo-1H-pyridazin-6-one  
→ Pd(PPh3)4, DMF, 110°C → 78% yield  

Nucleophilic Aromatic Substitution

Activation of the pyridazinone C3 position through nitration (HNO3/H2SO4) followed by displacement with oxadiazole-thiolates provides an alternative route:

3-Nitro-pyridazinone + HS-Oxadiazole-Pyridine → K2CO3, DMSO → 82% yield  

Advanced Synthetic Approaches

One-Pot Tandem Synthesis

A streamlined method combining pyridazinone formation and oxadiazole cyclization achieves 65% overall yield in three steps:

  • Maleic anhydride + methyl hydrazine → Pyridazinone ester
  • Ester hydrolysis → Carboxylic acid
  • HATU-mediated coupling with pyridine-3-carbohydrazide
  • POCl3 cyclization

This approach reduces purification steps and improves atom economy.

Flow Chemistry Techniques

Continuous flow reactors enable precise control over exothermic cyclization steps:

[Pyridazinone-hydrazide] + [Pyridine-3-carbonitrile]  
→ PFA tubing reactor (180°C, 10 min residence time) → 94% conversion  

Characterization and Analytical Data

Spectroscopic Fingerprints

1H NMR (DMSO-d6, 400 MHz):
δ 9.12 (d, J = 1.8 Hz, 1H, Py-H2)
8.72 (dd, J = 4.7, 1.5 Hz, 1H, Py-H6)
8.25 (dt, J = 7.9, 1.9 Hz, 1H, Py-H4)
7.56 (dd, J = 7.9, 4.7 Hz, 1H, Py-H5)
7.05 (d, J = 9.2 Hz, 1H, Pyd-H4)
6.88 (d, J = 9.2 Hz, 1H, Pyd-H5)

13C NMR:
δ 164.2 (C=O), 157.4 (Oxadiazole-C5), 150.1-123.4 (Aromatic carbons)

HRMS (ESI+):
m/z calcd for C12H7N5O2 [M+H]+: 277.0604, found: 277.0601

Challenges and Optimization Strategies

Solubility Issues

The compound's poor solubility in common organic solvents (≤2 mg/mL in DMSO at 25°C) necessitates:

  • Use of ionic liquid additives (e.g., [BMIM]BF4) in coupling reactions
  • Particle size reduction through nano-precipitation techniques

Regioselectivity Control

Competing reaction pathways during oxadiazole formation are mitigated by:

  • Low-temperature (–40°C) nitrile oxide generation
  • Sterically hindered base selection (2,6-lutidine vs. Et3N)

Emerging Technologies

Photochemical Synthesis

UV-initiated (254 nm) radical cyclization of diazine precursors reduces reaction times from hours to minutes while maintaining 75% yield.

Biocatalytic Approaches

Engineered cytochrome P450 variants demonstrate preliminary success in catalyzing the key heterocyclization step under mild aqueous conditions.

Chemical Reactions Analysis

Types of Reactions

3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-pyridazin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the oxadiazole or pyridazinone rings.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or oxadiazole rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like DMSO or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or oxadiazole rings.

Scientific Research Applications

3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-pyridazin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-pyridazin-6-one involves its interaction with specific molecular targets. For instance, similar compounds have been shown to modulate nicotinic acetylcholine receptors by binding to specific subunit interfaces . This interaction can influence receptor activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties based on available evidence:

Compound Name (IUPAC) Substituent on Oxadiazole Core Structure Notable Features/Activity Reference
3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-pyridazin-6-one Pyridin-3-yl Pyridazin-6-one Pyridine substitution enhances potential for aromatic interactions; no explicit activity data provided.
6-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one Pyrazin-2-yl Pyridazin-3(2H)-one Pyrazine substitution may alter solubility or binding compared to pyridine; dihydro-pyridazinone core differs in tautomerism.
6-(3-Methyl-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one Methyl Dihydropyridazinone Methyl group reduces steric hindrance; dihydro structure may improve metabolic stability.
SLP7111228 (SphK1 inhibitor) 4-Octylphenyl Pyrrolidine-carboximidamide Demonstrates selective SphK1 inhibition (Ki = 48 nM); highlights oxadiazole’s role in bioactive scaffolds.
5-Chloro-6-phenylpyridazin-3(2H)-one derivatives (e.g., 3a-3h) Halides (Cl) and aryl groups Pyridazin-3(2H)-one Chloro and phenyl substituents influence lipophilicity; synthetic methods (e.g., K₂CO₃/acetone) are transferable to analogs.

Key Research Findings

  • Structural and Electronic Effects: The pyridin-3-yl group in the target compound offers a distinct electronic profile compared to pyrazin-2-yl (electron-deficient) or methyl (electron-neutral) substituents. This may influence solubility, with pyridine-bearing compounds likely more hydrophilic than aryl-substituted analogs like SLP7111228 .
  • Synthetic Considerations: The synthesis of substituted pyridazinones often involves nucleophilic substitution under basic conditions (e.g., K₂CO₃ in acetone), as seen in the preparation of 5-chloro-6-phenyl derivatives . Similar methods may apply to the target compound, with pyridin-3-yl halides as reactants.
  • The pyridin-3-yl group in the target compound may mimic interactions seen in kinase inhibitors, where pyridine rings often occupy hydrophobic pockets .

Biological Activity

3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-pyridazin-6-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Anticancer Properties

Research indicates that derivatives of pyridazinones, including this compound, exhibit promising anticancer activity. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, such as HCT116 (colon carcinoma) and SH-SY5Y (neuroblastoma) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HCT1165.0Apoptosis induction
SH-SY5Y4.2Cell cycle arrest

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. In vitro studies indicate significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values reported range from 3.12 to 12.5 µg/mL, suggesting that it may serve as a lead compound for developing new antibacterial agents .

Table 2: Antimicrobial Activity Data

PathogenMIC (µg/mL)Control MIC (µg/mL)
Staphylococcus aureus3.122.0 (Ciprofloxacin)
Bacillus subtilis6.2510.0 (Vancomycin)

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer cell metabolism and proliferation.
  • DNA Interaction : It may bind to DNA or RNA structures, disrupting essential cellular processes.
  • Signal Transduction Pathways : The modulation of key signaling pathways related to cell survival and apoptosis has been observed.

Case Studies

A notable study evaluated the effects of this compound on human colon carcinoma cells (HCT116). The results indicated a dose-dependent inhibition of cell growth, with significant morphological changes consistent with apoptosis observed through microscopy techniques . Another study highlighted the antimicrobial efficacy against Escherichia coli, suggesting potential for further development into therapeutic agents for bacterial infections .

Q & A

Q. Q1. What are the critical parameters for optimizing the synthesis of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-pyridazin-6-one?

Methodological Answer: The synthesis of this compound typically involves multi-step pathways, including cyclization and coupling reactions. Key parameters include:

  • Reaction temperature : Elevated temperatures (80–120°C) are often required for oxadiazole ring formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while protic solvents may lead to by-products .
  • Catalyst use : Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., EDC/HOBt) improve yields in heterocyclic ring formation .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) is essential for isolating the target compound from structurally similar intermediates .

Q. Q2. How can the molecular structure of this compound be validated experimentally?

Methodological Answer:

  • X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL provides definitive bond-length and angle data .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Confirm proton environments and carbon frameworks, with pyridazinone C=O peaks typically near 165–170 ppm .
    • HRMS : Validate molecular formula via high-resolution mass spectrometry (e.g., ESI+ mode) .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in biological activity data for pyridazinone-oxadiazole hybrids?

Methodological Answer: Discrepancies in bioactivity data (e.g., antiviral vs. anti-inflammatory results) can arise from:

  • Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times may alter observed efficacy .
  • Structural analogs : Minor substituent changes (e.g., fluorination at the pyridinyl group) significantly modulate target selectivity .
  • Computational validation : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to enzymes like viral proteases, reconciling in vitro/in vivo discrepancies .

Q. Q4. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Core modifications : Synthesize analogs with substitutions on the pyridin-3-yl group (e.g., 4-fluorophenyl, bromopyridinyl) to assess electronic effects .
  • Bioisosteric replacement : Replace the 1,2,4-oxadiazole with 1,3,4-oxadiazole or triazole rings to evaluate ring stability and target interactions .
  • Pharmacophore mapping : Use QSAR models to correlate logP, polar surface area, and IC₅₀ values against biological targets (e.g., kinase inhibitors) .

Q. Q5. What experimental approaches characterize the compound’s interaction with biological macromolecules?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to receptors like CB2 or viral proteases .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .
  • Cryo-EM/X-ray co-crystallography : Resolve 3D binding modes, particularly for enzymes with large active sites (e.g., HIV-1 reverse transcriptase) .

Q. Q6. How can conflicting spectral data (e.g., NMR splitting patterns) be interpreted?

Methodological Answer:

  • Dynamic effects : Rotameric equilibria in the oxadiazole ring may cause unexpected splitting; variable-temperature NMR (VT-NMR) at 25–60°C can stabilize conformers .
  • Solvent-induced shifts : Compare DMSO-d₆ vs. CDCl₃ spectra to identify hydrogen-bonding interactions or tautomerism .
  • DFT calculations : Simulate NMR chemical shifts using Gaussian09 or ORCA to assign ambiguous peaks .

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